
CAY10571
概要
説明
準備方法
合成経路と反応条件
CAY10571は、イミダゾール環の形成とそれに続く官能基化を含む多段階プロセスによって合成されます。重要なステップには以下が含まれます。
イミダゾール環の形成: これは、4-フルオロベンズアルデヒドと4-メチルスルホニルベンズアルデヒドを、酢酸アンモニウムと酢酸の存在下で反応させて、イミダゾール中間体を形成することを含みます。
官能基化: 次に、イミダゾール中間体を、塩基性条件下で4-ブロモピリジンと反応させて、this compoundを得ます
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されています。 この化合物は、通常、再結晶またはクロマトグラフィー技術によって精製されます .
化学反応の分析
反応の種類
CAY10571は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、スルホキシドとスルホンを生成するために酸化できます。
還元: 還元反応は、スルホン基をスルフィドに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: スルフィド。
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
科学的研究の応用
Applications in Cancer Research
CAY10571 has been extensively studied for its role in cancer treatment, particularly in hematological malignancies.
- Case Study: Combination Therapy with Triciribine
- In a study involving acute promyelocytic leukemia (APL) cells, this compound was combined with triciribine, resulting in enhanced differentiation of leukemia cells. The combination treatment increased the expression of myelomonocytic markers such as CD11b and CD11c, indicating effective differentiation of the cells .
-
Table 1: Effects of this compound on Differentiation Markers
Marker Control This compound Triciribine Combination CD11b Low Moderate Moderate High CD11c Low Low High Very High CD14 Low Low Moderate High MPO Low Low Moderate High
Applications in Inflammation and Autoimmune Diseases
This compound's ability to inhibit p38 MAPK also makes it a candidate for treating inflammatory diseases.
- Case Study: Rheumatoid Arthritis
Applications in Neurodegenerative Diseases
Recent studies indicate that this compound may have neuroprotective effects.
- Case Study: Neuroinflammation
Toxicology and Safety Studies
This compound has been evaluated for its safety profile in various preclinical studies.
作用機序
CAY10571は、炎症反応に関与する重要な酵素であるp38 MAPキナーゼの活性を阻害することによって、その効果を発揮します。それはキナーゼのATP結合部位に結合し、その活性化とそれに続く下流標的のリン酸化を阻害します。 この阻害は、インターロイキン-1と腫瘍壊死因子-アルファなどの炎症性サイトカインの産生を減少させます .
類似化合物との比較
CAY10571は、SB203580やSB202190などの他のピリジニルイミダゾール化合物と似ています。 それは、p38 MAPキナーゼの阻害における高い特異性と効力においてユニークです。他の類似化合物には以下が含まれます。
SB203580: 同様の抗炎症特性を持つ、よく知られたp38 MAPキナーゼ阻害剤
SB202190: わずかに異なる化学構造と効力を持つ、別のp38 MAPキナーゼ阻害剤
This compoundは、可逆的およびATP競合的阻害のために際立っており、キナーゼ研究および創薬において貴重なツールとなっています .
生物活性
CAY10571, also known as SB 203580, is a selective inhibitor of the Tie2 kinase, which plays a crucial role in angiogenesis and vascular integrity. This compound has been investigated for its potential therapeutic effects in various biological contexts, particularly in relation to cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions primarily as a kinase inhibitor , specifically targeting the Tie2 receptor tyrosine kinase. This receptor is involved in endothelial cell survival and the regulation of vascular permeability. By inhibiting Tie2, this compound disrupts signaling pathways that promote angiogenesis, ultimately leading to reduced tumor growth and metastasis.
Biological Activity Overview
The biological activity of this compound has been documented in several studies:
- Inhibition of Chlamydia trachomatis : this compound has shown efficacy in reducing the growth of Chlamydia trachomatis in vitro. In a compound screening study, it was identified among other compounds that significantly inhibited chlamydial replication in HeLa cells .
- Effect on Tumor Growth : Research indicates that this compound can inhibit tumor growth by affecting angiogenesis. The compound's ability to block Tie2 signaling leads to decreased blood vessel formation within tumors, which is crucial for tumor survival and expansion .
Table 1: Summary of Biological Activities of this compound
Detailed Research Findings
- Chlamydia Inhibition : In a study examining the effects of various compounds on Chlamydia trachomatis, this compound was found to effectively inhibit bacterial replication. The study utilized a HeLa cell model and assessed cell viability alongside bacterial load. Results indicated that this compound maintained cell viability above 90% while significantly reducing Ct burden .
- Tumor Growth Suppression : In vivo studies have shown that this compound can significantly suppress tumor growth by inhibiting angiogenesis. Mice treated with the compound exhibited smaller tumors compared to those receiving vehicle treatment, highlighting its potential as an anti-cancer agent .
- Metabolic Effects : Another interesting finding from research indicated that this compound treatment led to reduced basal respiration and glycolysis in host cells infected with Chlamydia. This suggests that the compound not only inhibits bacterial growth but also alters host cellular metabolism, potentially impacting the energy supply necessary for bacterial proliferation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CAY10571 as a p38 MAPK inhibitor, and how does it differ from other inhibitors like SB203580?
this compound acts as a reversible, ATP-competitive inhibitor of p38 MAPK, with a unique sulfone analog structure that enables strong electrostatic interactions at the enzyme’s active site . Unlike SB203580, which binds to the ATP pocket, this compound disrupts protein-protein interactions through its stereochemical configuration, altering conformational dynamics of the enzyme . To validate this mechanism, researchers should:
- Perform in vitro kinase assays with purified p38 MAPK, comparing inhibition kinetics (IC₅₀) of this compound vs. other inhibitors.
- Use molecular docking simulations to visualize electrostatic interactions and binding modes .
- Conduct mutagenesis studies on key residues in the active site to confirm binding specificity.
Q. How should researchers design experiments to assess this compound’s selectivity across kinase families?
To minimize off-target effects, employ:
- Broad-spectrum kinase profiling : Use kinase activity panels (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 µM .
- Cellular assays : Measure phosphorylation of p38 MAPK downstream targets (e.g., MAPKAPK2) versus unrelated kinases (e.g., JNK or ERK) via Western blot .
- Structural analysis : Compare binding affinities using cryo-EM or X-ray crystallography for p38 MAPK vs. structurally similar kinases.
Q. What are the best practices for validating this compound’s biological activity in cellular models?
- Use positive/negative controls : Include SB203580 (p38 inhibitor) and a vehicle control (DMSO) in dose-response experiments.
- Measure cell viability (e.g., MTT assay) to rule out cytotoxicity confounding results.
- Quantify inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to confirm functional inhibition of p38-mediated pathways .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines or disease models?
Contradictions may arise from variations in:
- Cell-specific signaling networks : Profile baseline p38 activity and expression of upstream regulators (e.g., MKK3/6) using qPCR or proteomics .
- Metabolic stability : Compare this compound’s half-life in different cell lysates via LC-MS.
- Experimental design : Standardize protocols (e.g., serum starvation duration, LPS concentration) to reduce variability .
- Apply principal contradiction analysis : Identify the dominant variable (e.g., cell lineage vs. culture conditions) driving discrepancies using multivariate regression .
Q. What methodologies are recommended for studying this compound in combination therapies?
- Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) for this compound paired with anti-inflammatory drugs (e.g., dexamethasone) .
- Transcriptomic profiling : Perform RNA-seq on co-treated vs. monotherapy groups to identify synergistic pathways (e.g., NF-κB suppression).
- In vivo validation : Test combinations in murine models of chronic inflammation, monitoring adverse effects via histopathology and serum biomarkers .
Q. How can researchers address challenges in quantifying this compound’s target engagement in complex biological systems?
- Pharmacodynamic biomarkers : Develop ELISA assays for phosphorylated p38 substrates (e.g., ATF2) in tissue homogenates .
- Chemical proteomics : Use immobilized this compound analogs to pull down interacting proteins from lysates, followed by MS/MS identification .
- Isotope-labeled tracers : Apply ¹⁴C-CAY10571 for autoradiography in tissue sections to map spatial distribution .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are critical for analyzing dose-response data from this compound experiments?
- Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
- Include replication details : Specify biological vs. technical replicates (minimum n=3 for in vitro, n=5–10 for in vivo) .
Q. How should researchers document methods to ensure reproducibility of this compound studies?
- Follow ARRIVE guidelines for in vivo experiments: Detail animal strain, dosing regimen, and randomization methods .
- Provide supplementary datasets : Share raw Western blot images, HPLC purity reports (>95%), and NMR spectra for synthesized batches .
- Use electronic lab notebooks (e.g., LabArchives) to timestamp protocols and instrument parameters .
Q. Ethical and Literature Considerations
Q. What gaps in the literature should this compound researchers prioritize?
- Long-term toxicity : Few studies assess this compound’s effects beyond 28 days; design chronic exposure models in rodents .
- Cross-species variability : Compare human vs. murine p38 binding kinetics to improve translational relevance .
- Unreported off-targets : Mine proteomics databases (e.g., PhosphoSitePlus) to predict interactions with non-kinase targets .
Q. How can researchers avoid common pitfalls in citing prior work on this compound?
- Avoid non-primary sources : Exclude vendor datasheets (e.g., Santa Cruz Biotechnology) and prioritize peer-reviewed studies .
- Use citation managers (e.g., Zotero) to track references and ensure IUPAC naming consistency (e.g., "4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)imidazole") .
- Disclose conflicts of interest : If using commercially supplied this compound, state vendor lot numbers and purity verification methods .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-46-5 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。